![molecular formula C9H7ClN2O2S B13033833 Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13033833.png)
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate typically involves the reaction of 7-methyl-3H-thieno[3,2-D]pyrimidin-4-one with phosphorus oxychloride. The reaction is carried out under reflux conditions in an inert atmosphere, usually nitrogen, for about 2 hours. The resulting solution is then cooled to room temperature and neutralized by carefully pouring it into a saturated aqueous solution of sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions, often carried out in dichloromethane (DCM) at low temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Applications De Recherche Scientifique
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate has several scientific research applications:
Pharmaceutical Research: It is used as a building block in the synthesis of potential neuroprotective and anti-neuroinflammatory agents.
Chemical Research: The compound is studied for its unique chemical properties and reactivity, contributing to the development of new synthetic methodologies.
Biological Research: It is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions help reduce neuronal death and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-methylthieno[3,2-D]pyrimidin-4-amine
- Ethyl 4-chloro-5-methylthieno[2,3-D]pyrimidine-6-carboxylate
Uniqueness
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the thienopyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H7ClN2O2S |
|---|---|
Poids moléculaire |
242.68 g/mol |
Nom IUPAC |
methyl 4-chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2S/c1-4-5-7(8(10)12-3-11-5)15-6(4)9(13)14-2/h3H,1-2H3 |
Clé InChI |
VCMDQLBWGGAJKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1N=CN=C2Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


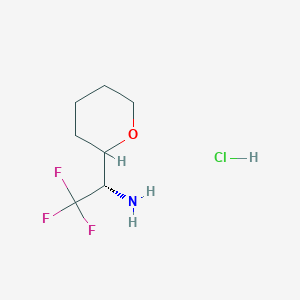
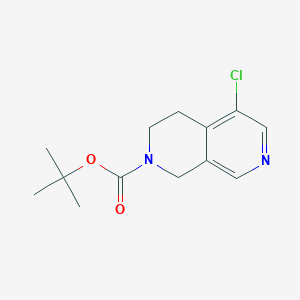
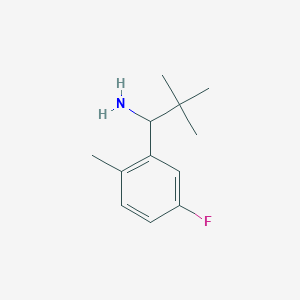
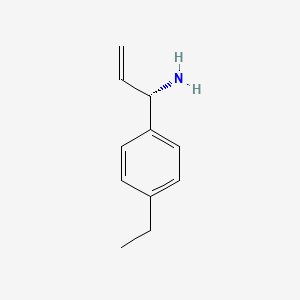
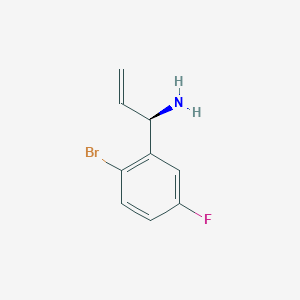

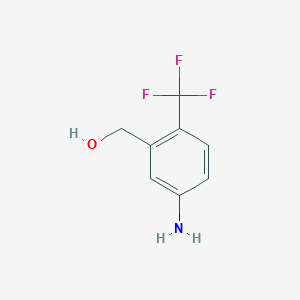
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
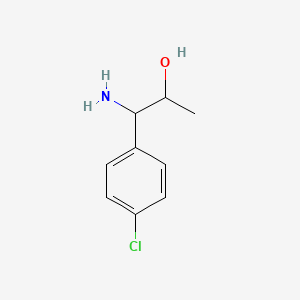
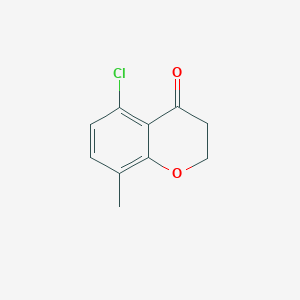
![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)

![3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid](/img/structure/B13033825.png)

